
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a propanoyloxy group, and a methylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with propanoic acid, followed by the introduction of a methyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the (E)-2-methylprop-2-enoic acid moiety through a Wittig reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and alkylation reactions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the efficiency of these reactions. Additionally, the Wittig reaction can be optimized by using phosphonium salts and strong bases like sodium hydride.
化学反応の分析
Types of Reactions
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or propanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of cell death in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression.
類似化合物との比較
Similar Compounds
- 4-methoxyphenylacetic acid
- 3-methoxy-4-hydroxyphenylacetic acid
- 2-methyl-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propanoyloxy groups, along with the (E)-2-methylprop-2-enoic acid moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-4-13(15)19-12-8-10(5-6-11(12)18-3)7-9(2)14(16)17/h5-8H,4H2,1-3H3,(H,16,17)/b9-7+ |
InChIキー |
VRSONNBRYZWCOG-VQHVLOKHSA-N |
異性体SMILES |
CCC(=O)OC1=C(C=CC(=C1)/C=C(\C)/C(=O)O)OC |
正規SMILES |
CCC(=O)OC1=C(C=CC(=C1)C=C(C)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


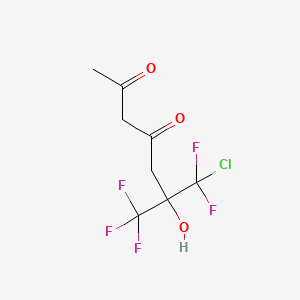

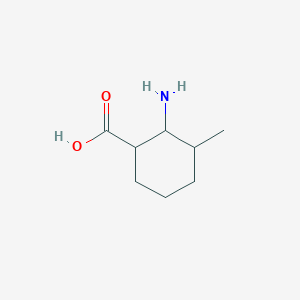
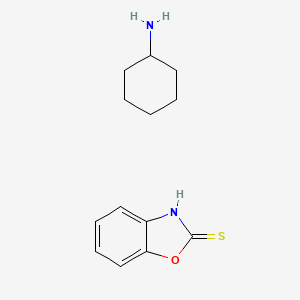
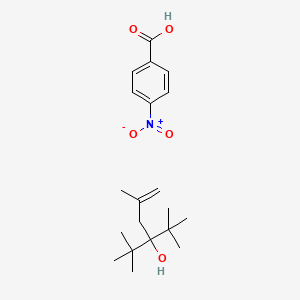
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
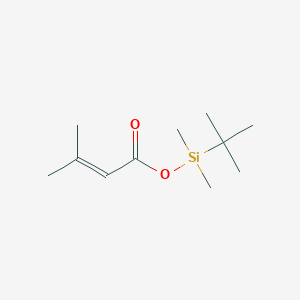
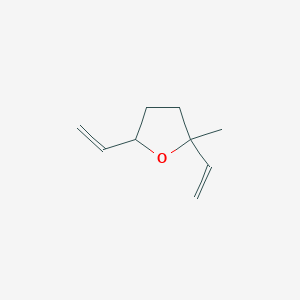
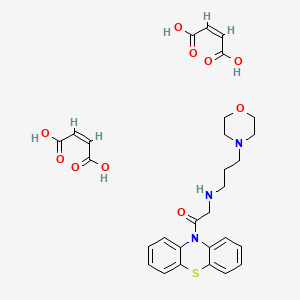



![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

